molecular formula C18H14N8O2 B11179581 7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Cat. No.: B11179581
M. Wt: 374.4 g/mol
InChI Key: DOOYWHAYDXFSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex heterocyclic compound that features a unique combination of triazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 2-aminopyridine derivatives with nitriles, followed by further functionalization to introduce the triazole and methoxymethyl groups . The reaction conditions often include the use of oxidizing agents such as sodium hypochlorite or manganese dioxide, and catalysts like copper bromide in the presence of 1,10-phenanthroline .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener synthesis methods to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine rings, often facilitated by bases like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Sodium hypochlorite, manganese dioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydride, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is unique due to its specific combination of triazole and pyrimidine rings, which confer distinct chemical and biological properties. Its methoxymethyl group further enhances its potential for functionalization and derivatization.

Properties

Molecular Formula

C18H14N8O2

Molecular Weight

374.4 g/mol

IUPAC Name

11-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-8-phenyl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one

InChI

InChI=1S/C18H14N8O2/c1-28-9-13-22-18(24-23-13)25-8-7-12-14(16(25)27)15(11-5-3-2-4-6-11)26-17(21-12)19-10-20-26/h2-8,10H,9H2,1H3,(H,22,23,24)

InChI Key

DOOYWHAYDXFSJL-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NN1)N2C=CC3=NC4=NC=NN4C(=C3C2=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.